molecular formula C7H11ClN2O B13560557 3-(2-Aminoethyl)pyridin-2-olhydrochloride

3-(2-Aminoethyl)pyridin-2-olhydrochloride

Cat. No.: B13560557
M. Wt: 174.63 g/mol
InChI Key: HELUFERHODPLQZ-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)pyridin-2-ol hydrochloride: is a chemical compound with the molecular formula C7H10N2O·HCl It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 3-(2-Aminoethyl)pyridin-2-ol hydrochloride typically begins with pyridine derivatives.

    Reaction Steps: One common method involves the alkylation of pyridine with 2-chloroethylamine hydrochloride, followed by hydrolysis and subsequent purification steps.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Solvents like ethanol or methanol are often used.

Industrial Production Methods:

    Large-Scale Synthesis: In industrial settings, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(2-Aminoethyl)pyridin-2-ol hydrochloride can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation Reagents: Hydrogen peroxide, potassium permanganate.

    Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Pyridine N-oxide derivatives.

    Reduction Products: Reduced pyridine derivatives.

    Substitution Products: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Synthesis: Employed in the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling: Involved in studies related to cell signaling pathways.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Investigated for its therapeutic properties in treating various diseases.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of other chemical intermediates.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Interaction: The compound interacts with specific enzymes, inhibiting their activity and affecting metabolic pathways.

    Receptor Binding: Binds to certain receptors on cell surfaces, influencing cell signaling and function.

Mechanism:

    Inhibition: By binding to the active site of enzymes, it prevents substrate binding and subsequent catalytic activity.

    Modulation: Alters receptor conformation, leading to changes in downstream signaling pathways.

Comparison with Similar Compounds

    2-(2-Aminoethyl)pyridine: Another pyridine derivative with similar properties but different substitution patterns.

    3-(2-Hydroxyethyl)pyridine: Similar structure but with a hydroxyl group instead of an amino group.

Uniqueness:

    Functional Groups: The presence of both amino and hydroxyl groups in 3-(2-Aminoethyl)pyridin-2-ol hydrochloride provides unique reactivity and binding properties.

    Applications: Its specific structure makes it suitable for a wider range of applications compared to its analogs.

This detailed article provides a comprehensive overview of 3-(2-Aminoethyl)pyridin-2-ol hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

3-(2-aminoethyl)-1H-pyridin-2-one;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c8-4-3-6-2-1-5-9-7(6)10;/h1-2,5H,3-4,8H2,(H,9,10);1H

InChI Key

HELUFERHODPLQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1)CCN.Cl

Origin of Product

United States

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